2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C19H21NO5. This compound is known for its unique structure, which includes a benzoate ester linked to a methoxyethyl group and a 3-methylphenoxyacetyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of 4-aminobenzoic acid: The 3-methylphenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the intermediate is esterified with 2-methoxyethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid and 2-methoxyethanol.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Hydrolysis: 4-{[(3-methylphenoxy)acetyl]amino}benzoic acid and 2-methoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and acylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The ester and amide functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- 2-methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate
Uniqueness
2-methoxyethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14-4-3-5-17(12-14)25-13-18(21)20-16-8-6-15(7-9-16)19(22)24-11-10-23-2/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPARCNRWAVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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